N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide
CAS No.: 67519-71-5
Cat. No.: VC15905464
Molecular Formula: C8H19Cl2NOSi2
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67519-71-5 |
|---|---|
| Molecular Formula | C8H19Cl2NOSi2 |
| Molecular Weight | 272.32 g/mol |
| IUPAC Name | N,N-bis[[chloro(dimethyl)silyl]methyl]acetamide |
| Standard InChI | InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(6-13(2,3)9)7-14(4,5)10/h6-7H2,1-5H3 |
| Standard InChI Key | MNUCHHPNVJXEPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C[Si](C)(C)Cl)C[Si](C)(C)Cl |
Introduction
Chemical Identification and Molecular Framework
N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide belongs to the class of organosilicon amides. Its molecular formula is C₈H₁₉Cl₂NOSi₂, with a molecular weight of 272.32 g/mol . The compound’s structure deviates from initial linear acetamide derivatives due to intramolecular cyclization, forming a novel heterocycle (Figure 1) .
Table 1: Key Identifiers of N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide
| Property | Value |
|---|---|
| CAS Number | 67519-71-5 |
| Molecular Formula | C₈H₁₉Cl₂NOSi₂ |
| Exact Mass | 271.038 g/mol |
| PSA (Polar Surface Area) | 20.31 Ų |
| LogP (Partition Coefficient) | 3.64 |
The corrected structure, determined via X-ray crystallography, features a five-membered ring where the silicon atom bridges the amide oxygen and nitrogen, creating a fused O–Si–N system . This structural rearrangement contrasts with earlier reports of a linear bis-silylated acetamide, highlighting the importance of advanced analytical techniques in resolving complex molecular architectures.
Structural Elucidation and Crystallographic Correction
Key Structural Features:
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Cyclic Core: A five-membered ring comprising O–Si–N–C–Si atoms.
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Chloro Substituents: Two chlorine atoms bonded to silicon centers.
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Steric Effects: Dimethyl groups on silicon create steric hindrance, influencing reactivity.
This structural revision underscores the propensity of silicon to participate in ring-forming reactions, a behavior less common in carbon analogues. The cyclization likely arises from the nucleophilic attack of the amide oxygen on electrophilic silicon, driven by the leaving group ability of chloride .
Synthesis and Manufacturing
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Silylation of Acetamide: Reacting acetamide with chlorosilanes in the presence of a base (e.g., triethylamine) .
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Cyclization: Intramolecular Si–O bond formation under controlled conditions .
For example, the linear precursor N,N-bis(chloromethyl)acetamide (CAS 56343-50-1) could theoretically react with chlorodimethylsilane to form the target compound, though side reactions may favor cyclization . Industrial-scale production remains unverified, likely due to the compound’s niche applications and structural complexity.
Physicochemical Properties
Experimental data on this compound’s physical properties are sparse. Extrapolating from related silyl acetamides:
Predicted Properties:
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Solubility: Likely miscible with polar aprotic solvents (e.g., acetonitrile, THF) due to the polar amide group.
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Thermal Stability: Susceptible to hydrolysis and thermal decomposition above 100°C, common in chlorosilanes .
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Reactivity: The Si–Cl bonds are prone to nucleophilic substitution, enabling functionalization at silicon centers.
Table 2: Comparative Properties of Silylated Acetamides
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